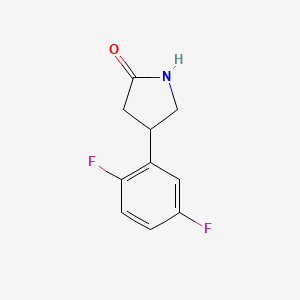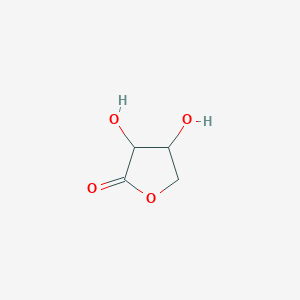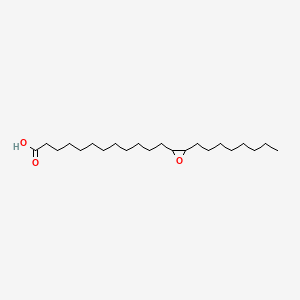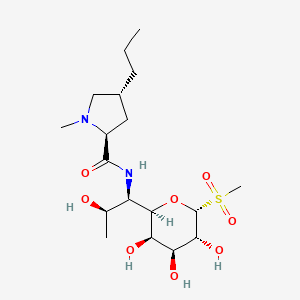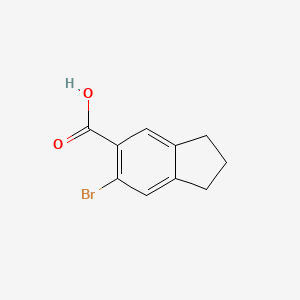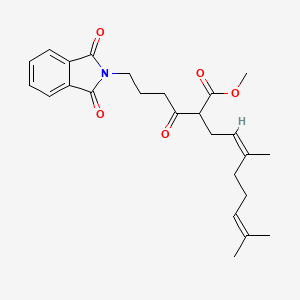
methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate is a complex organic compound with a unique structure that includes a phthalimide group and a long aliphatic chain with multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate typically involves multiple steps. One common method starts with the preparation of the phthalimide derivative, which is then coupled with a suitable aliphatic chain precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phthalimide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the double bonds can yield epoxides, while reduction of the carbonyl groups can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate involves its interaction with molecular targets such as enzymes and receptors. The phthalimide group can form strong interactions with active sites of enzymes, inhibiting their activity. The aliphatic chain can also interact with lipid membranes, affecting their fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate: Similar compounds include other phthalimide derivatives and aliphatic chain compounds with multiple double bonds.
Phthalimide Derivatives: These compounds share the phthalimide group but differ in the aliphatic chain structure.
Aliphatic Chain Compounds: These compounds have similar aliphatic chains but may lack the phthalimide group.
Uniqueness
The uniqueness of this compound lies in its combination of a phthalimide group with a long, unsaturated aliphatic chain. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications .
Propiedades
Fórmula molecular |
C25H31NO5 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
methyl (4Z)-2-[4-(1,3-dioxoisoindol-2-yl)butanoyl]-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C25H31NO5/c1-17(2)9-7-10-18(3)14-15-21(25(30)31-4)22(27)13-8-16-26-23(28)19-11-5-6-12-20(19)24(26)29/h5-6,9,11-12,14,21H,7-8,10,13,15-16H2,1-4H3/b18-14- |
Clave InChI |
UYQUMVTZJHVFBX-JXAWBTAJSA-N |
SMILES isomérico |
CC(=CCC/C(=C\CC(C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)/C)C |
SMILES canónico |
CC(=CCCC(=CCC(C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


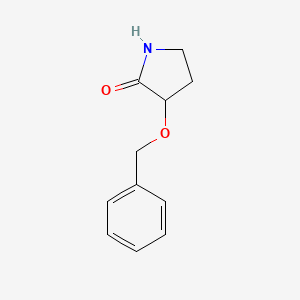
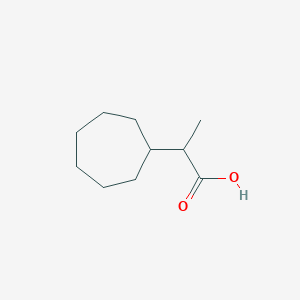
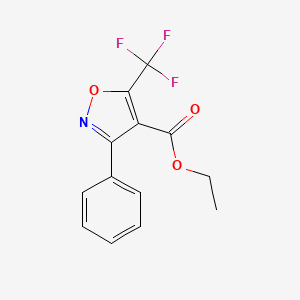

![(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12311679.png)

![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzamide](/img/structure/B12311687.png)

